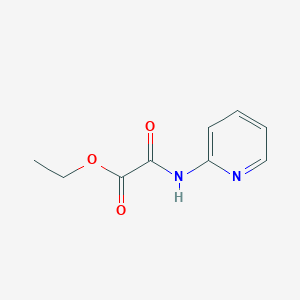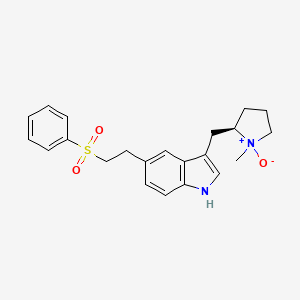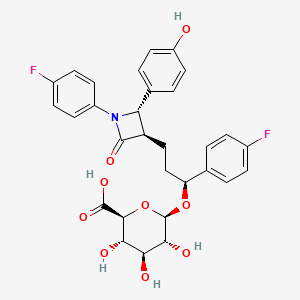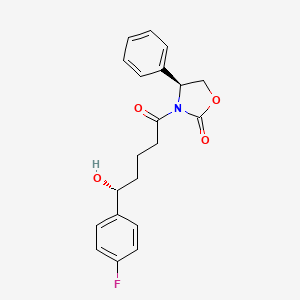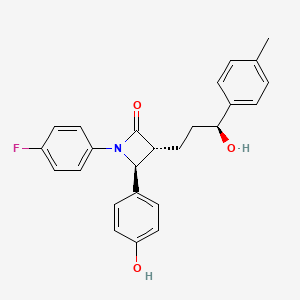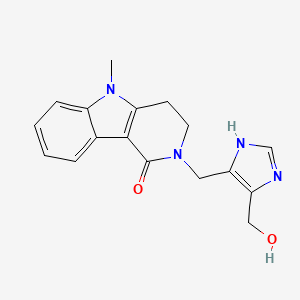
Hydroxymethyl Alosetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl Alosetron is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. This compound retains the core structure of Alosetron but includes a hydroxymethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
Target of Action
Hydroxymethyl Alosetron, also known as Alosetron Metabolite M5, primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract .
Mode of Action
This compound acts as a potent and selective antagonist of the serotonin 5-HT3 receptor . By blocking these receptors, it modulates serotonin-sensitive gastrointestinal processes . This antagonist action on the 5-HT3 receptors results in the modulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to Irritable Bowel Syndrome (IBS) .
Biochemical Pathways
The antagonistic action on the 5-ht3 receptors may modulate several serotonin-sensitive gastrointestinal processes . This could potentially involve the glyoxalase system and ascorbate-glutathione pathway, emphasizing their roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics (ADME Properties)
It’s known that the parent compound, alosetron, undergoes extensive hepatic metabolism via cyp2c9, 3a4, and 1a2 . The metabolites are excreted primarily in urine . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of serotonin-sensitive gastrointestinal processes . By blocking the 5-HT3 receptors, it can effectively control symptoms of IBS . .
Action Environment
It’s known that the parent compound, alosetron, can cause severe adverse effects including ischemic colitis, severely obstructed or ruptured bowel, and death . . More research is needed to understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Hydroxymethyl Alosetron, like Alosetron, is likely to interact with the 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract . The interaction of this compound with these receptors may modulate serotonin-sensitive gastrointestinal processes .
Cellular Effects
The effects of this compound on cells are expected to be similar to those of Alosetron. Alosetron’s antagonistic action on the 5-HT3 receptors affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Alosetron. Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Metabolic Pathways
Alosetron undergoes extensive hepatic metabolism via CYP2C9, CYP3A4, and CYP1A2 . It is plausible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Alosetron demonstrates a volume of distribution of approximately 65 to 95 L .
Subcellular Localization
Given its likely interaction with 5-HT3 receptors, it may be localized in areas where these receptors are present, such as the enteric neurons in the human gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl Alosetron typically involves the modification of the Alosetron molecule. One common method includes the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of a mineral acid such as hydrochloric acid or sulfonic acids like p-toluene sulfonic acid or methane sulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Hydroxymethyl Alosetron can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hydroxymethyl Alosetron has several applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with serotonin receptors and its potential effects on gastrointestinal motility.
Medicine: Investigated for its therapeutic potential in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Comparison with Similar Compounds
Alosetron: The parent compound, used for treating severe diarrhea-predominant irritable bowel syndrome.
Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.
Granisetron: Similar to Ondansetron, used to prevent chemotherapy-induced nausea and vomiting.
Uniqueness of Hydroxymethyl Alosetron: this compound is unique due to the presence of the hydroxymethyl group, which may alter its pharmacokinetic properties, potentially offering different therapeutic benefits or side effect profiles compared to its parent compound and other similar 5-HT3 receptor antagonists .
Properties
IUPAC Name |
2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methyl]-5-methyl-3,4-dihydropyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20-14-5-3-2-4-11(14)16-15(20)6-7-21(17(16)23)8-12-13(9-22)19-10-18-12/h2-5,10,22H,6-9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWYTFVXBYLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(N=CN4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-46-5 |
Source


|
| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-2-((5-(hydroxymethyl)-1H-imidazol-4-yl)methyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-2-((5-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL)METHYL)-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3DBT3PIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
